molecular formula C15H17ClN2O3S2 B12198736 N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12198736
M. Wt: 372.9 g/mol
InChI Key: KQTIDLDDQCRDPU-UHFFFAOYSA-N
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Properties

Molecular Formula

C15H17ClN2O3S2

Molecular Weight

372.9 g/mol

IUPAC Name

N-[3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C15H17ClN2O3S2/c1-9(2)14(19)17-15-18(11-6-4-3-5-10(11)16)12-7-23(20,21)8-13(12)22-15/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

KQTIDLDDQCRDPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Biological Activity

N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's structure includes a thieno[3,4-d][1,3]thiazole moiety, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13ClN2O3S2C_{13}H_{13}ClN_2O_3S^2 with a molecular weight of 344.83 g/mol. Its structural features include:

  • Thiazole and Thieno Groups : These heterocycles are essential for the biological activity of many compounds.
  • Chlorophenyl Substituent : This group often enhances the lipophilicity and bioactivity of organic compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway can be summarized as follows:

  • Formation of Thieno[3,4-d][1,3]thiazole : This involves cyclization reactions that yield the thiazole framework.
  • Substitution Reactions : Chlorophenyl groups are introduced through electrophilic aromatic substitution.
  • Amidation : The final step involves the formation of an amide bond with 2-methylpropanamide.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The results indicate:

  • Bacterial Strains : The compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Strains : Moderate antifungal activity has been observed against Candida albicans.
MicroorganismActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansModerate

Anticancer Activity

In vitro studies have also investigated the anticancer potential of this compound against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells via the mitochondrial pathway.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Interference with Cell Cycle : Evidence indicates that it can disrupt normal cell cycle progression in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Conducted by Limbasiya et al., the study synthesized various thiazole derivatives and assessed their antibacterial and antifungal activities using standard agar diffusion methods. The results showed that compounds similar to N-[(2Z)-...] had promising antimicrobial properties .
  • Anticancer Evaluation :
    • A recent publication explored the effects of thiazole derivatives on MCF-7 cells, revealing that these compounds could significantly reduce cell viability through apoptosis induction .

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